molecular formula C14H16ClFN2O3 B12122540 N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

Cat. No.: B12122540
M. Wt: 314.74 g/mol
InChI Key: HNXZAHUARUDKQH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a morpholine ring, a phenyl group substituted with chlorine and fluorine, and an acetamide moiety. Its distinct structural features make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethyl chloroacetate under basic conditions.

    Introduction of the Phenyl Group: The phenyl group, substituted with chlorine and fluorine, can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 3-chloro-4-fluoroaniline with an appropriate electrophile.

    Coupling Reaction: The final step involves coupling the morpholine derivative with the substituted phenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the morpholine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-2-(4-methyl-3-oxomorpholin-2-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-hydroxymorpholin-2-yl)acetamide: Similar structure but with a hydroxyl group instead of an oxo group.

    N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

Molecular Formula

C14H16ClFN2O3

Molecular Weight

314.74 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

InChI

InChI=1S/C14H16ClFN2O3/c1-2-18-5-6-21-12(14(18)20)8-13(19)17-9-3-4-11(16)10(15)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,19)

InChI Key

HNXZAHUARUDKQH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1=O)CC(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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